Methyl 2,1,3-benzothiadiazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 2,1,3-benzothiadiazole-5-carboxylate and its derivatives involves several steps, including the reaction of organotin with 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates, which have been characterized by NMR, IR, and elemental analyses. These processes yield compounds with significant biological activities, such as fungicidal properties (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been elucidated using various spectroscopic methods. For instance, the structure of a dimeric complex derived from a similar compound was confirmed by X-ray diffraction crystallography (Wang et al., 2010). Additionally, molecular organization studies have revealed that the S···N bonding of benzothiadiazole units plays a crucial role in controlling molecular assembly in complex structures (Langis-Barsetti, Maris, & Wuest, 2017).
Scientific Research Applications
Oxidation Reactions and Synthesis
- Oxidation Reactions : Methyl substituted 2,1,3-benzothiadiazoles undergo specific oxidation reactions. A study explored these reactions using selenium dioxide and described the resulting products and their spectroscopic properties (Neidlein & Knecht, 1987).
Bromination Techniques
- Bromination Methods : Research has been conducted on the bromination of 2,1,3-benzothiadiazoles, leading to efficient methods for synthesizing brominated derivatives, which are otherwise difficult to obtain (Pilgram, Zupan, & Skiles, 1970).
Molecular Organization in Solid State
- Solid-State Molecular Organization : Derivatives of 2,1,3-benzothiadiazole have significant applications in thin-film optoelectronic devices. Insights into their molecular association patterns in the solid state can lead to the development of more effective benzothiadiazoles (Langis-Barsetti, Maris, & Wuest, 2017).
Photovoltaic Performance
- Photovoltaic Applications : The impact of annealing temperature on photovoltaic performance using novel thermocleavable materials, including derivatives of 2,1,3-benzothiadiazole, has been studied. These studies aim to optimize the efficiency of polymer photovoltaic devices (Helgesen, Bjerring, Nielsen, & Krebs, 2010).
Influence on Grape and Wine Properties
- Impact on Grape and Wine Characteristics : Studies have shown that benzothiadiazole derivatives can influence the synthesis of volatile compounds in grapes and wines, affecting their sensory properties (Gómez‐Plaza et al., 2012).
Luminescent Materials Synthesis
- Luminescent Material Development : Research into the synthesis of efficient luminescent materials based on 2,1,3-benzothiadiazole with carbazole moieties has been conducted. These materials exhibit promising properties for use in various applications (Tao et al., 2011).
Safety and Hazards
“Methyl 2,1,3-benzothiadiazole-5-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2,1,3-benzothiadiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-6-7(4-5)10-13-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMFSMKHXKDUDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NSN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351299 | |
Record name | methyl 2,1,3-benzothiadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175204-21-4 | |
Record name | Methyl 2,1,3-benzothiadiazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2,1,3-benzothiadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175204-21-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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